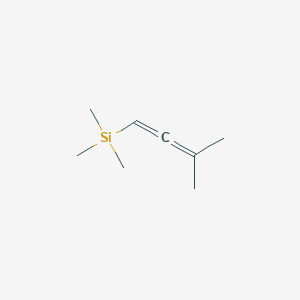![molecular formula C10H17NO3 B14477156 9,9-Diethyl-1,4-dioxa-7-azaspiro[4.4]nonan-8-one CAS No. 66279-28-5](/img/structure/B14477156.png)
9,9-Diethyl-1,4-dioxa-7-azaspiro[4.4]nonan-8-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
9,9-Diethyl-1,4-dioxa-7-azaspiro[44]nonan-8-one is a chemical compound that belongs to the spirocyclic family Spiro compounds are characterized by a unique structure where two rings are connected through a single atom
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 9,9-Diethyl-1,4-dioxa-7-azaspiro[4.4]nonan-8-one typically involves the reaction of diethylamine with a suitable diol under acidic conditions. The reaction proceeds through the formation of an intermediate, which then cyclizes to form the spiro compound. The reaction conditions often include:
Temperature: Moderate temperatures (around 50-70°C) are usually sufficient.
Catalysts: Acidic catalysts such as sulfuric acid or hydrochloric acid.
Solvents: Common solvents include ethanol or methanol.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for precise control over reaction conditions, leading to higher efficiency and scalability.
化学反応の分析
Types of Reactions
9,9-Diethyl-1,4-dioxa-7-azaspiro[4.4]nonan-8-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, where the nitrogen atom can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium at room temperature.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base such as sodium hydroxide.
Major Products
Oxidation: The major product is often a ketone or an aldehyde.
Reduction: The major product is typically an amine.
Substitution: The major products are substituted spiro compounds.
科学的研究の応用
9,9-Diethyl-1,4-dioxa-7-azaspiro[4.4]nonan-8-one has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial properties.
Medicine: Explored for its potential use in drug development, particularly in the design of spirocyclic drugs.
Industry: Utilized in the production of specialty chemicals and materials.
作用機序
The mechanism of action of 9,9-Diethyl-1,4-dioxa-7-azaspiro[4.4]nonan-8-one involves its interaction with specific molecular targets. The compound can act as a ligand, binding to enzymes or receptors and modulating their activity. The pathways involved often include:
Enzyme Inhibition: The compound can inhibit the activity of certain enzymes by binding to their active sites.
Receptor Modulation: It can modulate receptor activity by acting as an agonist or antagonist.
類似化合物との比較
Similar Compounds
1,4-Dioxa-8-azaspiro[4.5]decane: Similar in structure but with a different ring size.
1,4-Dioxa-7-azaspiro[4.4]nonane: Lacks the diethyl substitution.
2,6-Dioxaspiro[3.3]heptane: A smaller spirocyclic compound with different functional groups.
Uniqueness
9,9-Diethyl-1,4-dioxa-7-azaspiro[4.4]nonan-8-one is unique due to its specific diethyl substitution, which imparts distinct chemical and physical properties. This substitution can influence the compound’s reactivity, stability, and interaction with biological targets, making it a valuable compound for various applications.
特性
CAS番号 |
66279-28-5 |
|---|---|
分子式 |
C10H17NO3 |
分子量 |
199.25 g/mol |
IUPAC名 |
9,9-diethyl-1,4-dioxa-7-azaspiro[4.4]nonan-8-one |
InChI |
InChI=1S/C10H17NO3/c1-3-9(4-2)8(12)11-7-10(9)13-5-6-14-10/h3-7H2,1-2H3,(H,11,12) |
InChIキー |
PRFPOXNHGSTLGO-UHFFFAOYSA-N |
正規SMILES |
CCC1(C(=O)NCC12OCCO2)CC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![2-[2-(Diethylamino)ethoxy]ethanol;phosphoric acid](/img/structure/B14477089.png)



![Methyl 7-oxo-3-phenyl-7H-thiazolo[3,2-a]pyrimidine-5-carboxylate](/img/structure/B14477118.png)








